5-Hydroxy-3,7-dimethoxyflavone: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
5-Hydroxy-3,7-dimethoxyflavone: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxy-3,7-dimethoxyflavone is a bioactive flavonoid that has garnered significant scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of its primary natural sources, distribution, and quantitative data. Detailed experimental protocols for its extraction, isolation, and characterization are presented to facilitate further research. Furthermore, this document elucidates the compound's known mechanisms of action, with a particular focus on its role in modulating intracellular calcium signaling pathways that influence skeletal muscle hypertrophy and yeast cell cycle regulation. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to enhance understanding and application in a research and drug development context.
Natural Sources and Distribution
The primary and most well-documented natural source of 5-Hydroxy-3,7-dimethoxyflavone is the rhizome of Kaempferia parviflora , commonly known as black ginger or Thai ginseng.[1][2][3] This plant belongs to the Zingiberaceae family and is native to Southeast Asia. The compound is one of several methoxyflavones found in K. parviflora and contributes to its traditional medicinal uses.[4][5]
Quantitative Analysis of 5-Hydroxy-3,7-dimethoxyflavone in Kaempferia parviflora
The concentration of 5-Hydroxy-3,7-dimethoxyflavone in Kaempferia parviflora rhizomes can vary depending on the extraction method and the specific plant material. The following table summarizes quantitative data from various studies.
| Plant Material | Extraction Method | Solvent System | Analyte | Concentration/Yield | Reference |
| Kaempferia parviflora rhizomes | Maceration followed by HPLC | 95% (v/v) Ethanol (B145695) | 5-Hydroxy-3,7-dimethoxyflavone in crude extract | 6.00% (w/w) | [6] |
| Kaempferia parviflora rhizomes | Boiling followed by column chromatography | 70% (v/v) Methanol | 5-Hydroxy-3,7-dimethoxyflavone in HMF derivative mixture | 20.6% | [1] |
| Kaempferia parviflora rhizomes | Dichloromethane extraction followed by chromatographic fractionation | Dichloromethane | 5-Hydroxy-3,7-dimethoxyflavone | 2.09% yield from extract | [7] |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and characterization of 5-Hydroxy-3,7-dimethoxyflavone from Kaempferia parviflora rhizomes.
Extraction of Methoxyflavones from Kaempferia parviflora Rhizomes
This protocol describes a common method for the initial extraction of a methoxyflavone-rich fraction.
2.1.1. Materials and Equipment
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Dried and powdered Kaempferia parviflora rhizomes
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95% (v/v) Ethanol
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Maceration vessel
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Filtration apparatus (e.g., Buchner funnel, filter paper)
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Rotary evaporator
2.1.2. Procedure
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Weigh the desired amount of dried and powdered Kaempferia parviflora rhizomes.
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Place the powdered rhizomes in the maceration vessel.
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Add 95% (v/v) ethanol to the vessel, ensuring the plant material is fully submerged. A solvent-to-solid ratio of 10:1 (v/w) is commonly used.
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Seal the vessel and allow it to stand at room temperature for 7 days, with occasional agitation.
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After the maceration period, filter the mixture to separate the ethanolic extract from the plant residue.
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Wash the residue with a small volume of fresh 95% ethanol to maximize the recovery of the extract.
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Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanolic extract.
Isolation and Purification of 5-Hydroxy-3,7-dimethoxyflavone
This protocol outlines the chromatographic separation and purification of the target compound from the crude extract.
2.2.1. Materials and Equipment
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Crude ethanolic extract of Kaempferia parviflora
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Silica (B1680970) gel 60 (for column chromatography)
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Glass chromatography column
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n-Hexane
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Thin-layer chromatography (TLC) plates (silica gel coated)
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UV lamp for TLC visualization
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Fraction collector
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Rotary evaporator
2.2.2. Procedure
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Column Preparation: Prepare a slurry of silica gel 60 in n-hexane and pour it into the glass chromatography column to create a packed bed. Equilibrate the column by running n-hexane through it until the bed is stable.
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Sample Loading: Dissolve the crude ethanolic extract in a minimal amount of the initial mobile phase (n-hexane:acetone, 9:1 v/v) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.
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Chromatographic Separation: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of acetone. A common gradient system is a stepwise increase in acetone concentration in n-hexane (e.g., 9:1, 8:2, 7:3 v/v).
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Fraction Collection: Collect the eluate in fractions using a fraction collector.
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TLC Monitoring: Monitor the collected fractions by TLC using a suitable mobile phase (e.g., n-hexane:acetone, 7:3 v/v). Spot the fractions on a TLC plate and visualize the separated compounds under a UV lamp. Fractions containing a compound with an Rf value corresponding to 5-Hydroxy-3,7-dimethoxyflavone should be pooled.
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Purification: Concentrate the pooled fractions containing the target compound using a rotary evaporator to yield purified 5-Hydroxy-3,7-dimethoxyflavone. The purity can be further assessed by analytical HPLC.
Characterization of 5-Hydroxy-3,7-dimethoxyflavone
The identity and purity of the isolated compound can be confirmed using the following spectroscopic techniques.
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H-NMR: Provides information about the number and chemical environment of protons in the molecule.
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¹³C-NMR: Provides information about the number and chemical environment of carbon atoms in the molecule.
2.3.2. Mass Spectrometry (MS)
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Provides the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.
Biological Activity and Signaling Pathways
5-Hydroxy-3,7-dimethoxyflavone exhibits interesting biological activities, primarily related to the modulation of intracellular calcium signaling. Two key areas of its activity are detailed below.
Induction of Skeletal Muscle Hypertrophy
Derivatives of 5-hydroxy-7-methoxyflavone, including 5-Hydroxy-3,7-dimethoxyflavone, have been shown to promote skeletal muscle hypertrophy.[1] This effect is mediated by an increase in intracellular calcium ([Ca²⁺]i) and is independent of the well-known Akt/mTOR pathway.[1] The elevated intracellular calcium is thought to activate downstream signaling cascades that promote protein synthesis, leading to muscle growth.
The proposed signaling pathway involves the activation of Calcineurin and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), both of which are key regulators of muscle growth and differentiation.[1][8] Calcineurin, a Ca²⁺/calmodulin-dependent phosphatase, dephosphorylates the nuclear factor of activated T-cells (NFAT), leading to its nuclear translocation and the activation of hypertrophic gene expression.[1][8] CaMKII can also phosphorylate downstream targets that promote protein synthesis.
Caption: Proposed Ca²⁺-dependent signaling pathway for muscle hypertrophy.
Inhibition of Ca²⁺ Signal-Mediated Cell Cycle Regulation in Yeast
5-Hydroxy-3,7-dimethoxyflavone has been identified as a potent inhibitor of Ca²⁺ signal-mediated cell cycle regulation in the yeast Saccharomyces cerevisiae.[7] Specifically, it can alleviate the G2/M cell cycle delay that is induced by high intracellular calcium concentrations.[7] This suggests that the compound interferes with the calcium signaling pathway that controls cell cycle progression. While the exact molecular target is not yet fully elucidated, it is hypothesized to act on key components of the calcium signaling cascade, such as calcineurin, a Ca²⁺/calmodulin-dependent phosphatase that plays a crucial role in yeast cell cycle control.
Caption: Inhibition of Ca²⁺-mediated cell cycle arrest in yeast.
Conclusion
5-Hydroxy-3,7-dimethoxyflavone, primarily sourced from Kaempferia parviflora, presents a compelling profile for further investigation in drug discovery and development. Its demonstrated ability to modulate intracellular calcium signaling pathways highlights its potential for therapeutic intervention in conditions related to muscle physiology and cell cycle regulation. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to explore the full therapeutic potential of this promising natural compound.
References
- 1. Calcineurin signaling and NFAT activation in cardiovascular and skeletal muscle development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cambridge.org [cambridge.org]
- 3. ATP-Induced Increase in Intracellular Calcium Levels and Subsequent Activation of mTOR as Regulators of Skeletal Muscle Hypertrophy | MDPI [mdpi.com]
- 4. Calcineurin-NFAT Signaling and Neurotrophins Control Transformation of Myosin Heavy Chain Isoforms in Rat Soleus Muscle in Response to Aerobic Treadmill Training - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Functional Role of Calcineurin in Hypertrophy, Regeneration, and Disorders of Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. paulogentil.com [paulogentil.com]
- 8. researchgate.net [researchgate.net]
